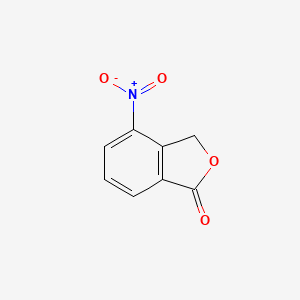

4-Nitrophthalide

Übersicht

Beschreibung

4-Nitrophthalide is an organic compound with the molecular formula C8H5NO4. It is a derivative of phthalide, where a nitro group is substituted at the fourth position of the aromatic ring. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Nitrophthalide can be synthesized through the nitration of phthalimide. The process involves the following steps:

Nitration Reaction: Phthalimide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out at a temperature between 10°C and 15°C to control the exothermic nature of the nitration process.

Isolation: The reaction mixture is then poured into ice water to precipitate the crude product.

Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient isolation of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophthalide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Substitution Reagents: Sodium methoxide, potassium hydroxide, and other nucleophiles.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

Reduction: 4-Aminophthalide.

Substitution: Various substituted phthalides depending on the nucleophile used.

Hydrolysis: 4-Nitrophthalic acid.

Wissenschaftliche Forschungsanwendungen

4-Aminophthalimide and 4-Nitrophthalimide are distinct chemical compounds with different applications, though both are related to phthalimide. 4-aminophthalimide is a derivative of phthalimide with an amine group at the 4-position, while 4-nitrophthalimide has a nitro group at the same position .

4-Aminophthalimide

4-aminophthalimide can be used as a fluorescent dye for artificial, natural, vegetable, and animal fibers . It can also be used as a synthetic intermediate for drugs . For example, 4-aminophthalimide is an early intermediate in the synthesis of 5-bromophthalide, which is an intermediate of citalopram .

Synthesis of 4-Aminophthalimide

4-aminophthalimide can be prepared by nitration-cum-reduction of phthalimide using fuming nitric acid and hydroxylamine sulfate in the presence of a metal catalyst . An improved process involves using a polar solvent like dimethylformamide, dimethylacetamide, or N-methyl-2-pyrrolidone, with or without an alcoholic solvent such as methanol, ethanol, or isopropyl alcohol . The catalyst may be Pd/C, Raney nickel, Rh/C, or Ru/C . The hydrogen pressure can range from 10-60psi, and the temperature can be between 20 and 100°C .

For example, 100 grams of 4-nitrophthalimide can be dissolved in 600 mL of dimethylformamide in a hydrogenation vessel . Then, 20 grams of wet Raney nickel catalyst is added, and the mixture is hydrogenated at 20-30°C under 20-40psi . After the exothermic reaction subsides, the hydrogen pressure is increased to 40-60psi, and the temperature is raised to 40-50°C . Once hydrogenation is complete, the reaction mixture is filtered while hot to remove the catalyst . The dimethylformamide is then removed under reduced pressure at 60-80°C . 500 mL of water is added to the residue, and the mixture is stirred for 20-30 minutes . The product is isolated by filtration and dried at 60-70°C to yield 82 grams (97%) of yellow crystalline 4-aminophthalimide, with a melting point of 293-5°C .

Wirkmechanismus

The mechanism of action of 4-nitrophthalide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Nitrophthalimide

- 4-Nitrophthalic acid

- 3-Nitrophthalide

- 3-Nitrophthalimide

Uniqueness

4-Nitrophthalide is unique due to its specific substitution pattern and reactivity. The presence of the nitro group at the fourth position of the phthalide ring imparts distinct chemical properties, making it suitable for specific synthetic applications and research purposes .

Biologische Aktivität

4-Nitrophthalide, an organic compound with the molecular formula C8H5NO4, is a derivative of phthalide characterized by the presence of a nitro group. Its biological activity has garnered interest due to its applications in organic synthesis and potential therapeutic effects. This article delves into the compound's mechanisms of action, biochemical interactions, and various biological effects, supported by relevant data and case studies.

Target of Action

this compound serves primarily as an intermediate in organic synthesis, particularly in the production of fluorescent dyes and other chemical compounds. Its mode of action involves chemical reactions that facilitate the formation of new compounds, impacting various biochemical pathways.

Biochemical Pathways

The compound participates in several biochemical pathways, particularly those associated with the synthesis of azo dyes and luminol. These pathways are crucial for understanding its role in cellular processes and potential therapeutic applications.

Cellular Effects

This compound has been shown to influence cell signaling pathways and gene expression. Notably, it can induce oxidative stress in cells, leading to alterations in gene expression related to stress responses. For example, high concentrations of this compound have been linked to increased oxidative stress markers and potential cellular damage.

Molecular Mechanism

At the molecular level, this compound interacts with various enzymes and proteins. It can act as an inhibitor or activator, affecting metabolic pathways. Research indicates that it may inhibit certain enzymes involved in metabolism, resulting in changes to cellular function and gene expression .

Dosage Effects in Animal Models

Research on animal models has demonstrated that the biological effects of this compound vary significantly with dosage. Low doses may exert minimal effects on cellular function, while higher doses can lead to toxic outcomes. For instance, studies have shown that elevated doses correlate with increased oxidative stress and damage to cellular structures .

Case Studies

-

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against Gram-positive bacteria such as Streptococcus mutans. Results indicated varying degrees of antibacterial activity depending on the structural modifications made to the nitro group . -

Anticonvulsant Properties

Another research effort focused on synthesizing N-aryl derivatives of phthalimide, including this compound. These compounds were evaluated for their ability to protect against seizures induced by pentylenetetrazole. The findings suggested that modifications at the 4-position enhance anticonvulsant activity . -

Inhibition of Enzymatic Activity

Recent studies have highlighted this compound's potential as an inhibitor of inducible nitric oxide synthase (iNOS), implicating its role in anti-inflammatory pathways. The compound's interaction with iNOS suggests a promising avenue for therapeutic development against inflammatory diseases .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPUVQUUAYGRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361021 | |

| Record name | 4-NITROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65399-18-0 | |

| Record name | 4-Nitrophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-NITROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-nitrophthalide in the synthesis of 4-indolecarboxylic acid?

A1: The synthesis described in the paper [] leverages the structure of this compound as a building block. The nitro group in this compound is crucial as it can be reduced to an amine, which can then be transformed into various other functional groups. In this specific synthesis, the reduction of 3-nitrophthalimide (a this compound derivative) with sodium borohydride followed by hydrolysis is a key step in generating the necessary intermediate, 3-hydroxy-4-nitrophthalide. This highlights the utility of this compound and its derivatives as versatile intermediates in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.